Cas no 956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole)

1-(difluoromethyl)-4-nitro-pyrazole structure
956477-64-8 structure
Produktname:1-(difluoromethyl)-4-nitro-pyrazole
CAS-Nr.:956477-64-8
MF:C4H3F2N3O2
MW:163.082327127457
MDL:MFCD04967412
CID:2950388
PubChem ID:7017245

1-(difluoromethyl)-4-nitro-pyrazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N-difluoroMenthyl-4-nitropyrazole
    • 1-(difluoromethyl)-4-nitro-1H-pyrazole
    • 1-(difluoromethyl)-4-nitropyrazole
    • N-difluoromethyl-4-nitropyrazole
    • 1-Difluoromethyl-4-nitro-1H-pyrazole
    • VCURCUIEDUUUEA-UHFFFAOYSA-N
    • STK313239
    • SBB021414
    • SB21957
    • NE34664
    • SY021392
    • AK189012
    • ST45092450
    • 1-(Difluoromethyl)-4-nitro-1H-pyrazole (ACI)
    • 1-(difluoromethyl)-4-nitro-pyrazole
    • DS-9953
    • AKOS015922257
    • 956477-64-8
    • 1H-Pyrazole, 1-(difluoromethyl)-4-nitro-
    • P10301
    • AKOS000306192
    • Z851015902
    • SCHEMBL3264887
    • MFCD04967412
    • EN300-56165
    • DB-121110
    • CS-0085393
    • MDL: MFCD04967412
    • Inchi: 1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H
    • InChI-Schlüssel: VCURCUIEDUUUEA-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1=CN(C(F)F)N=C1)=O

Berechnete Eigenschaften

  • Genaue Masse: 163.01933267g/mol
  • Monoisotopenmasse: 163.01933267g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 160
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 63.6
  • XLogP3: 0.9

Experimentelle Eigenschaften

  • Dichte: 1.71±0.1 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 216.1±40.0°C at 760 mmHg
  • Flammpunkt: 84.5±27.3 ºC,
  • Löslichkeit: Leicht löslich (5,1 g/l) (25°C),

1-(difluoromethyl)-4-nitro-pyrazole Sicherheitsinformationen

1-(difluoromethyl)-4-nitro-pyrazole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1156033-5g
1-(Difluoromethyl)-4-nitro-1H-pyrazole
956477-64-8 98%
5g
¥444.00 2024-04-24
Chemenu
CM120441-5g
1-(Difluoromethyl)-4-nitropyrazole
956477-64-8 95%+
5g
$*** 2023-03-29
Enamine
EN300-56165-10.0g
1-(difluoromethyl)-4-nitro-1H-pyrazole
956477-64-8 95.0%
10.0g
$98.0 2025-03-15
abcr
AB458035-5g
1-(Difluoromethyl)-4-nitro-1H-pyrazole; .
956477-64-8
5g
€131.10 2025-03-19
abcr
AB458035-1 g
1-(Difluoromethyl)-4-nitro-1H-pyrazole
956477-64-8
1g
€193.20 2022-03-01
abcr
AB458035-5 g
1-(Difluoromethyl)-4-nitro-1H-pyrazole; .
956477-64-8
5g
€211.50 2023-04-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N11560-10g
1-(Difluoromethyl)-4-nitro-1H-pyrazole
956477-64-8
10g
¥5349.0 2021-09-08
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021392-10g
1-(Difluoromethyl)-4-nitropyrazole
956477-64-8 ≥97%
10g
¥738.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021392-25g
1-(Difluoromethyl)-4-nitropyrazole
956477-64-8 ≥97%
25g
¥1845.00 2024-07-09
Fluorochem
025966-1g
1-Difluoromethyl-4-nitro-1H-pyrazole
956477-64-8 95%
1g
£114.00 2022-03-01

1-(difluoromethyl)-4-nitro-pyrazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Pyrimido five-membered ring derivative and application
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, rt → 120 °C
1.2 20 h, 120 °C
Referenz
Crystalline forms of (9R,13S)-13- {4-[5-chloro-2-(4-chloro-1H,2,3- triazol-1-yl)phenyl] -6-oxo-1,6-dihydropyrimidin-1-yl}-3-(difluoromethyl)-9-methyl-3,4,7,15- tetraazatricyclo[ 12.3.1.02·6]octadeca- 1(18),2(6),4,14,16-pentaen-8-one
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ;  rt
Referenz
Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy
Dilger, Andrew K.; Pabbisetty, Kumar B. ; Corte, James R. ; De Lucca, Indawati; Fang, Tianan; et al, Journal of Medicinal Chemistry, 2022, 65(3), 1770-1785

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  30 min, 120 °C
Referenz
Preparation of the bridged heterocyclyl-substituted pyrimidine compounds and their pharmaceutical applications
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 120 °C
Referenz
Macrocyclic compounds as factor XIa inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Referenz
Pyrimidinones as factor XIa inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Referenz
Preparation of macrocycles condensed with heterocycles as factor XIa inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Referenz
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Referenz
Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  4 h, 90 °C
1.2 Reagents: Water
Referenz
Preparation of aryl- and heteroarylsulfonimidoylacetamides and compositions for treating conditions associated with NLRP activity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, 120 °C
1.2 120 °C; 10 min, 120 °C
Referenz
Preparation of FXIa inhibitor and application thereof
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ;  5 min, 120 °C
1.2 10 min, 120 °C
Referenz
Heterocyclic compound having inhibitory effect on motor neuron cell degeneration
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  rt; 3 h, 90 °C
1.2 Reagents: Water
Referenz
Preparation of sulfonylurea compounds and compositions for treating conditions associated with NLRP activity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  12 h, rt
Referenz
N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition
Mao, Ting; Zhao, Liang; Huang, Yang; Lou, Yue-Guang; Yao, Qiuli; et al, Tetrahedron Letters, 2018, 59(28), 2752-2754

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  3 h, 30 - 40 °C; overnight, 30 - 40 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, cooled
Referenz
Chemical properties of derivatives of N-difluoromethyl- and N-2-H-tetrafluoroethylpyrazoles
Petko, K. I.; Sokolenko, T. M.; Yagupolskii, L. M., Chemistry of Heterocyclic Compounds (New York, 2006, 42(9), 1177-1184

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ;  overnight, rt → 100 °C; overnight, 100 °C
Referenz
Preparation of 1,4,6-triaza-1H-indene compounds as colony stimulating factor 1 receptor modulators
, World Intellectual Property Organization, , ,

1-(difluoromethyl)-4-nitro-pyrazole Raw materials

1-(difluoromethyl)-4-nitro-pyrazole Preparation Products

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